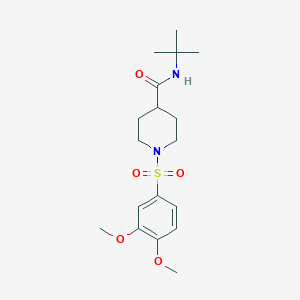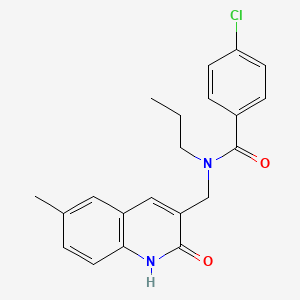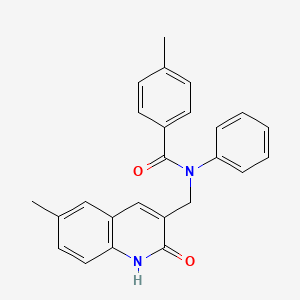![molecular formula C17H20N4O B7687147 N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7687147.png)
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)pentanamide is a compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with an ethyl group at the 1-position and a pentanamide group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)pentanamide typically involves the following steps:
Formation of the Pyrazoloquinoline Core: The pyrazoloquinoline core can be synthesized by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol.
N-Alkylation: The resulting pyrazoloquinoline intermediate is then subjected to N-alkylation using ethyl iodide in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions and scaling up of the process to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)pentanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, room temperature.
Substitution: Amines, thiols, sodium carbonate, dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced pyrazoloquinoline derivatives.
Substitution: Substituted pyrazoloquinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)pentanamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and phosphodiesterases by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of receptors such as G-protein-coupled receptors (GPCRs) by acting as an agonist or antagonist.
Signal Transduction Pathways: The compound can interfere with signal transduction pathways, such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparación Con Compuestos Similares
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)pentanamide can be compared with other similar compounds, such as:
1,3-dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-4-amine: This compound has shown potent anticancer activity and serves as a reference for evaluating the efficacy of this compound.
N-(4-acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine: Another similar compound with notable biological activity, used for comparison in pharmacological studies.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-3-5-10-15(22)19-16-13-11-12-8-6-7-9-14(12)18-17(13)21(4-2)20-16/h6-9,11H,3-5,10H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBYRWPMPSPIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN(C2=NC3=CC=CC=C3C=C12)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7687070.png)
![3-[4-(cyclohexylsulfamoyl)phenyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7687082.png)
![N-methyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline](/img/structure/B7687089.png)

![N-(4-ethoxyphenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7687100.png)
![2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B7687117.png)
![N-[3-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7687124.png)
![N-tert-butyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7687134.png)
![2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687136.png)

![N-(4-fluorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7687150.png)
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7687154.png)
![1-Methyl-4-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperazine](/img/structure/B7687161.png)
